molecular formula C13H9F3N2O B5598686 [4-amino-2-(trifluoromethyl)-3-pyridinyl](phenyl)methanone

[4-amino-2-(trifluoromethyl)-3-pyridinyl](phenyl)methanone

Cat. No. B5598686
M. Wt: 266.22 g/mol
InChI Key: KJDWEDCXDHPTEP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves complex reactions often designed to introduce or modify specific functional groups. For instance, the synthesis of pyrrole derivatives is achieved through an efficient one-pot procedure using acetophenone and trimethylacetaldehyde, highlighting the innovative strategies employed in constructing these molecules with precision (Kaur & Kumar, 2018).

Molecular Structure Analysis

Molecular structure investigations, such as those conducted through X-ray diffraction, provide insights into the atomic arrangement and bonding within molecules. The crystal structure analysis of related compounds reveals details about bond angles, distances, and molecular conformations, essential for understanding the chemical behavior of these substances (Lakshminarayana et al., 2009).

Chemical Reactions and Properties

The chemical reactivity of 4-amino-2-(trifluoromethyl)-3-pyridinylmethanone derivatives is influenced by their functional groups. These compounds undergo various chemical reactions, contributing to their diverse chemical properties. Studies on related molecules demonstrate the role of substituents in affecting reactivity and stability (Shahana & Yardily, 2020).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystal structure, are crucial for understanding how these compounds interact with their surroundings. Investigations into related compounds provide data on these properties, offering insights into their potential applications and behavior in different environments (Toyama & Nagao, 2022).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards different reagents, define the utility and functional applicability of these compounds. Studies focusing on the spectroscopic properties of related molecules help elucidate their electronic structures, which are pivotal in determining their chemical behavior (Al-Ansari, 2016).

properties

IUPAC Name

[4-amino-2-(trifluoromethyl)pyridin-3-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N2O/c14-13(15,16)12-10(9(17)6-7-18-12)11(19)8-4-2-1-3-5-8/h1-7H,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJDWEDCXDHPTEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CN=C2C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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